molecular formula C19H14O6 B5886185 4-(methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate

4-(methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate

Cat. No. B5886185
M. Wt: 338.3 g/mol
InChI Key: SCZASIZDMLGERT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate, also known as coumarin-3-carboxylic acid 4-(methoxycarbonyl)benzyl ester, is a chemical compound that belongs to the coumarin family. Coumarins are a class of compounds that are widely distributed in nature and have a variety of biological activities. The compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of 4-(methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. It has also been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects
Several studies have reported on the biochemical and physiological effects of this compound. In vitro studies have shown that the compound exhibits anti-inflammatory and antioxidant activities by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species (ROS). It has also been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt pathway.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate in laboratory experiments is its relatively low cost and high availability. The compound is also relatively easy to synthesize and purify. However, one of the limitations of using the compound is its poor solubility in water, which can limit its use in certain assays and experiments.

Future Directions

There are several future directions for the research of 4-(methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate. One direction is to further investigate its potential applications in medicine, particularly in the treatment of inflammatory diseases and cancer. Another direction is to explore its potential as a natural insecticide and fungicide in agriculture. Additionally, further research is needed to elucidate the compound's mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 4-(methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylate can be achieved through several methods. One of the most common methods is the Knoevenagel condensation reaction between 4-(methoxycarbonyl)benzyl 2-oxo-2H-chromene-3-carboxylatearboxylic acid and 4-(methoxycarbonyl)benzaldehyde in the presence of a base such as piperidine or triethylamine. The reaction yields the desired product in good yields and high purity.

Scientific Research Applications

The compound has shown potential applications in various fields of scientific research. In medicine, it has been studied for its anti-inflammatory, antioxidant, and anticancer properties. In agriculture, it has been investigated for its insecticidal and fungicidal activities. In industry, it has been used as a starting material for the synthesis of other compounds.

properties

IUPAC Name

(4-methoxycarbonylphenyl)methyl 2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O6/c1-23-17(20)13-8-6-12(7-9-13)11-24-18(21)15-10-14-4-2-3-5-16(14)25-19(15)22/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZASIZDMLGERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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